molecular formula C14H24N2O2 B8110494 Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone

Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone

Cat. No.: B8110494
M. Wt: 252.35 g/mol
InChI Key: HIIBOMURZGSHEO-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone is a spirocyclic compound featuring a unique 2-oxa-9-azaspiro[5.5]undecane core conjugated to a pyrrolidinyl methanone group. This scaffold combines rigidity from the spiro system with functional versatility from the oxygen and nitrogen heteroatoms, making it a candidate for drug discovery. Its structural complexity may influence pharmacokinetic properties, such as metabolic stability and receptor binding selectivity.

Properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undecan-3-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-13(16-9-1-2-10-16)12-3-4-14(11-18-12)5-7-15-8-6-14/h12,15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIBOMURZGSHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC3(CCNCC3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (Intermediate 5)

The synthesis begins with the oxidation of tert-butyl 1-oxa-9-azaspiro[5.5]undecan-4-ol (3 ) using pyridinium dichromate (PDC) in dichloromethane. After 18 hours at room temperature, the ketone 5 is isolated via column chromatography (chloroform eluent) with a 76% yield. Key spectral data include:

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 4.00 (t, J = 6.1 Hz, 2H), 3.75 (dd, J = 10.1, 3.3 Hz, 2H), 2.46 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR : δ 206.8 (C=O), 154.8 (carbamate), 79.6 (spiro carbon).

This intermediate is critical for introducing substituents at the 4-position via reductive amination.

Functionalization of the Spirocyclic Core

Reductive Amination for Pyrrolidine Attachment

To install the pyrrolidin-1-yl group, ketone 5 undergoes reductive amination with pyrrolidine. Sodium triacetoxyborohydride (STAB) in dichloromethane facilitates the reaction, yielding 4-pyrrolidin-1-yl-1-oxa-9-azaspiro[5.5]undecane (2e ) after HCl salt formation.

  • Conditions : STAB (7 eq), pyrrolidine (1.1 eq), 18 hours at room temperature.

  • Yield : 76% after crystallization from isopropyl alcohol.

  • ¹H NMR (D₂O) : δ 3.99–3.93 (m, 1H), 2.21–1.88 (m, 8H).

This step demonstrates the compatibility of secondary amines with the spirocyclic ketone.

Final Assembly and Salt Formation

The converged intermediate undergoes deprotection and salt formation to enhance stability and crystallinity.

Hydrochloride Salt Crystallization

The free base is suspended in 1,4-dioxane and treated with 4 M HCl, yielding the hydrochloride salt after evaporation and crystallization.

  • Typical Yield : 45–58% for analogous compounds.

  • Melting Point : 109–114°C (observed for compound 2d ).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include pyrrolidine methylenes (δ 2.21–1.88) and spirocyclic ether protons (δ 3.99–3.93).

  • MS : Molecular ion peaks at m/z 225.4 (M + H⁺) confirm the molecular weight.

Purity and Log Parameters

  • logP : 1.13 (predicted for analogous structures).

  • Polar Surface Area : 50.3 Ų, indicating moderate solubility.

Optimization Considerations

Reaction Temperature and Time

  • Reductive Amination : Prolonged stirring (18 hours) ensures complete conversion.

  • Acylation : CDI-mediated reactions require strict anhydrous conditions to prevent hydrolysis.

Solvent Selection

  • CH₂Cl₂ : Preferred for CDI activation due to inertness.

  • DMF : Used for SN2 reactions with heteroaryl halides but requires thorough washing to remove residuals.

Comparative Analysis of Analogous Compounds

Compound IDSubstituentYield (%)logPReference
2e Pyrrolidin-1-yl761.13
SB49-0781 Pyridine-2-carbonylN/A1.13
SB49-1258 Furan-3-carbonylN/AN/A

Challenges and Mitigation Strategies

Hygroscopicity of Intermediates

  • Issue : Compounds like 2a exhibit hygroscopicity, complicating handling.

  • Solution : Immediate salt formation (e.g., HCl or TFA) enhances crystallinity and stability.

Regioselectivity in Functionalization

  • Issue : Competing reactions at the spirocyclic amine vs. ether oxygen.

  • Solution : Protecting group strategies (e.g., tert-butoxycarbonyl) direct reactivity to the amine .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating diseases such as tuberculosis, where it may inhibit key proteins involved in the pathogen's survival.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Heteroatom Arrangement

The spirocyclic core differentiates the target compound from analogues. Key comparisons include:

Compound Name Core Structure Heteroatoms Molecular Formula Molecular Weight Key Reference
Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone 2-oxa-9-azaspiro[5.5]undecane O, N Not explicitly provided ~300–350 (estimated) N/A
3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone 3,9-diazaspiro[5.5]undecane 2N C16H22N2O 258.365
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (Compound 21) 1-oxa-4,9-diazaspiro[5.5]undecane O, 2N C16H20N3O2 ~298.35
4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-fluoro-4-(3-azaspiro[5.5]undecan-3-yl)quinolin-3-yl)methanone 3-azaspiro[5.5]undecane N C27H34FN4O2 465.2645

Key Observations :

  • Heteroatom Positioning : The target compound’s 2-oxa-9-azaspiro core contrasts with 3,9-diazaspiro (two nitrogens) and 3-azaspiro (single nitrogen) . Oxygen in the spiro ring may enhance polarity, affecting solubility and membrane permeability.
  • Biological Implications: In , the 1-oxa-4,9-diazaspiro analogue (Compound 21) showed potent antihypertensive activity due to α1-adrenoceptor blockade . The absence of a second nitrogen in the target compound might alter receptor affinity.

Substituent Effects on Pharmacological Activity

Substituents on the spiro system and methanone group critically influence activity:

  • Pyrrolidinyl vs. Aryl Groups : The target compound’s pyrrolidinyl group may improve metabolic stability compared to phenyl substituents (e.g., in 3,9-diazaspiro), which could increase lipophilicity but risk oxidative metabolism.
  • Spiro Rigidity : highlights that ring-opened analogues of spiro compounds lost antihypertensive activity, emphasizing the necessity of the spiro system for conformational restraint .

Pharmacokinetic and Physicochemical Properties

  • Polar Surface Area : The oxygen in the 2-oxa-9-azaspiro core may increase polarity relative to nitrogen-only analogues (e.g., 3-azaspiro), improving aqueous solubility but possibly reducing blood-brain barrier penetration.

Case Studies in Drug Development

  • Antihypertensive Agents: Compound 21 (1-oxa-4,9-diazaspiro) demonstrated efficacy in spontaneously hypertensive rats, with activity tied to peripheral α1-adrenoceptor blockade . The target compound’s pyrrolidinyl group could modulate receptor selectivity.
  • METTL3 Inhibitors : Triazaspiro derivatives (e.g., 1,4,9-triazaspiro[5.5]undecan-2-ones) in showed potent enzyme inhibition, suggesting that additional nitrogen atoms in the spiro system enhance target engagement .

Biological Activity

Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone, a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a spirocyclic framework that is pivotal for its biological interactions. The general structure can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

Synthesis typically involves multi-step organic reactions, including the formation of key intermediates through spirocyclization reactions under controlled conditions. Common reagents include organometallic catalysts and various solvents to enhance yield and purity .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can reduce the viability of cancer cells, particularly in models such as A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity of Pyrrolidin Derivatives

CompoundCell LineIC50 (µM)Activity Description
Pyrrolidin Derivative 1A54915Moderate cytotoxicity
Pyrrolidin Derivative 2HCT11610Strong cytotoxicity
Pyrrolidin Derivative 3MCF720Weak cytotoxicity

The structure-activity relationship (SAR) studies highlight that modifications to the pyrrolidine ring significantly influence the anticancer efficacy. For instance, substituents such as nitro groups have been associated with enhanced activity against multidrug-resistant strains .

Antimicrobial Activity

In addition to anticancer effects, these compounds also demonstrate promising antimicrobial properties. Notably, certain derivatives have shown selective activity against multidrug-resistant Staphylococcus aureus, indicating their potential as therapeutic agents in treating resistant infections.

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrrolidin Derivative AS. aureus (MRSA)8 µg/mL
Pyrrolidin Derivative BE. coli16 µg/mL
Pyrrolidin Derivative CK. pneumoniae4 µg/mL

These findings suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

  • Study on Anticancer Efficacy : A recent study evaluated various pyrrolidine derivatives for their anticancer properties using an MTT assay to assess cell viability post-treatment. Results indicated that specific substitutions on the spirocyclic structure significantly enhanced anticancer activity while maintaining low toxicity to non-cancerous cells .
  • Antimicrobial Resistance Research : Another investigation focused on the effectiveness of these compounds against resistant bacterial strains. The results highlighted their potential as novel antimicrobial agents capable of overcoming resistance mechanisms seen in common pathogens .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between spirocyclic ketones and pyrrolidine derivatives. For example, automated organic synthesis platforms enable efficient coupling of precursors like 2-oxa-9-azaspiro[5.5]undecan-3-one with pyrrolidin-1-ylmethanone intermediates. Purification often employs preparative HPLC to isolate diastereomers, as demonstrated in the synthesis of structurally related compounds (e.g., 43% yield with dr 11:9) .

Q. How can researchers characterize the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography (using SHELX programs for structure refinement) and chiral HPLC are critical. For diastereomeric mixtures, preparative column chromatography on silica gel with optimized solvent systems (e.g., hexanes/EtOAc gradients) can resolve isomers. Nuclear Overhauser Effect (NOE) NMR experiments further confirm spatial arrangements of substituents .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS validate molecular weight and purity. Stability under varying pH and temperature conditions can be evaluated using accelerated degradation studies monitored by HPLC. Residual solvents are quantified via GC-MS, adhering to pharmacopeial standards .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

Core modifications : Substitute the spirocyclic oxygen or nitrogen atoms with other heteroatoms (e.g., sulfur) to alter electronic properties.

Side-chain variations : Introduce alkyl/aryl groups at the 9-position of the spiro ring, as seen in antihypertensive analogues where bulky substituents reduced activity .

Bioactivity profiling : Test derivatives in vitro (e.g., receptor binding assays) and in vivo (e.g., spontaneously hypertensive rat models). Prioritize compounds with <10 nM affinity for target receptors and low cytotoxicity (IC50 > 50 μM in HEK293 cells).

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding to identify bioavailability issues.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. For example, hydroxylation of the spirocyclic ring may enhance or diminish activity .
  • Mechanistic studies : Employ knockout animal models or siRNA silencing to confirm target engagement. For instance, peripheral alpha 1-adrenoceptor blockade was confirmed via antagonist reversal experiments in hypertensive rats .

Q. How can catalytic methods optimize functionalization of the pyrrolidine moiety?

  • Methodological Answer : Ruthenium(II)-catalyzed direct arylation enables C-H bond activation at the pyrrolidine ring. For example, phenyltrimethoxysilane or aryl halides can be coupled under mild conditions (e.g., 80°C, 12 hr) with >80% yield. Monitor regioselectivity using 2D NMR and DFT calculations to predict reactive sites .

Q. What experimental designs mitigate unexpected by-products during synthesis?

  • Methodological Answer :

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts to suppress side reactions. For example, hydrazine reactions with pyridazinethiones require strict anhydrous conditions to avoid spirocycle ring-opening .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates. Quench reactions at <50% conversion to isolate kinetic vs. thermodynamic products.

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